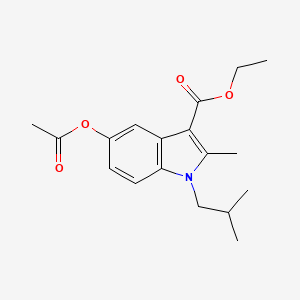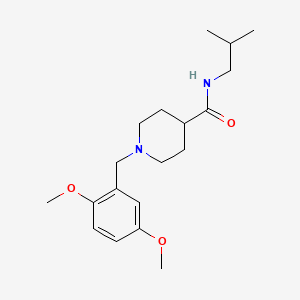
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide, commonly known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of biochemical and physiological effects. In Additionally, we will list future directions for further research on TPMA.
科学的研究の応用
TPMA has been used extensively in scientific research as a tool to study the role of acetylcholine in the nervous system. TPMA has been used to investigate the effects of acetylcholine on memory, learning, and behavior. Additionally, TPMA has been used to study the effects of acetylcholine on muscle contraction and heart rate.
作用機序
TPMA works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects, depending on the location and concentration of acetylcholine. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPMA are largely dependent on the concentration and location of acetylcholine in the body. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate. TPMA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using TPMA in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over acetylcholine levels and can be useful in studying the effects of acetylcholine on various physiological processes. However, TPMA can also be toxic at high concentrations and must be used with caution. Additionally, TPMA may not be suitable for all experimental models and may have different effects depending on the species and tissue being studied.
将来の方向性
There are several future directions for research on TPMA. One area of interest is the use of TPMA in the treatment of inflammatory diseases. TPMA has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, TPMA may be useful in the study of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by a decrease in acetylcholine levels. Finally, further research is needed to determine the optimal concentration and dosing of TPMA for various experimental models.
合成法
TPMA can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-pyridinemethanol with 2,2,2-trichloroacetyl chloride in the presence of a base, such as triethylamine, to form 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide. The final product can be purified using column chromatography or recrystallization.
特性
IUPAC Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQZIXFIOHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)







![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)

![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)